Aniracetam Exhibits Superior Potency in Attenuating NMDA Receptor Antagonism Compared to Cyclothiazide and 1-BCP
In a 'kynurenate test' biochemical assay using rat hippocampal slices, aniracetam attenuated the antagonism of NMDA-evoked [³H]noradrenaline release by kynurenic acid with an EC₅₀ of ≤0.1 μM. This is approximately 10 times more potent than cyclothiazide (EC₅₀ ≈ 1 μM) and 100 times more potent than 1-BCP (EC₅₀ ≈ 10 μM) in the same assay [1]. This indicates a uniquely high affinity for modulating NMDA receptor function compared to other AMPA receptor modulators.
| Evidence Dimension | Potency (EC₅₀) for attenuating kynurenic acid antagonism of NMDA-evoked [³H]noradrenaline release |
|---|---|
| Target Compound Data | EC₅₀ ≤ 0.1 μM |
| Comparator Or Baseline | Cyclothiazide (EC₅₀ ≈ 1 μM) and 1-BCP (EC₅₀ ≈ 10 μM) |
| Quantified Difference | ≥10-fold more potent than cyclothiazide; ≥100-fold more potent than 1-BCP |
| Conditions | Rat hippocampal slices; 'kynurenate test' biochemical assay |
Why This Matters
This high potency at NMDA receptors is a key differentiator from other AMPA modulators, suggesting a distinct mechanism of action relevant for cognition enhancement applications.
- [1] Pittaluga A, Bonfanti A, Arvigo D, Raiteri M. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices. Naunyn-Schmiedeberg's Arch Pharmacol. 1999;359(4):272-279. View Source
